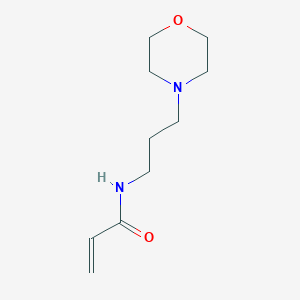

(3-morpholinopropyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVIOFVAMHTXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471318 | |

| Record name | N-(3-Morpholinopropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46348-76-9 | |

| Record name | N-(3-Morpholinopropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-morpholinopropyl)acrylamide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of (3-morpholinopropyl)acrylamide in Smart Polymer Design

This compound is a functionalized acrylamide monomer that has garnered significant interest in the field of biomedical research, particularly in the design of "smart" polymers for drug delivery. Its unique chemical structure, featuring a hydrophilic acrylamide backbone and a pH-sensitive morpholino side group, allows for the creation of polymers that can respond to specific physiological cues. This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and applications of this compound, with a focus on its utility in the development of advanced drug delivery systems. We will delve into the causality behind experimental choices and provide field-proven insights to empower researchers in their pursuit of novel therapeutic platforms.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application. These properties dictate its behavior during polymerization and the characteristics of the resulting polymers.

Molecular Structure and Key Functional Groups

The structure of this compound, N-(3-morpholin-4-ylpropyl)prop-2-enamide, is characterized by three key components:

-

Acrylamide Group: This vinyl group is highly susceptible to free-radical polymerization, forming the backbone of the polymer chain. The amide linkage contributes to the polymer's hydrophilicity and potential for hydrogen bonding.

-

Propyl Linker: A three-carbon aliphatic chain connects the acrylamide functionality to the morpholino group, providing flexibility to the polymer side chain.

-

Morpholino Group: This tertiary amine contained within a heterocyclic ring is the cornerstone of the monomer's "smart" behavior. The lone pair of electrons on the nitrogen atom can accept a proton, making the group pH-sensitive.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction setup, purification, and polymer characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| CAS Number | 46348-76-9 | [1] |

Part 2: Synthesis and Purification of the Monomer

The synthesis of this compound is a critical first step in its utilization. A reliable and scalable synthesis protocol is essential for producing high-purity monomer, which is crucial for achieving controlled polymerization and reproducible polymer properties.

Synthetic Pathway: Acylation of N-(3-aminopropyl)morpholine

The most common and efficient method for synthesizing this compound is through the acylation of N-(3-aminopropyl)morpholine with acryloyl chloride. This reaction is a nucleophilic acyl substitution where the primary amine of N-(3-aminopropyl)morpholine attacks the carbonyl carbon of acryloyl chloride.

Diagram: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures and provides a step-by-step guide for laboratory-scale synthesis.

Materials:

-

N-(3-aminopropyl)morpholine

-

Acryloyl chloride

-

Acetonitrile (anhydrous)

-

Hydroquinone (polymerization inhibitor)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 90.5 g (1.0 mole) of acryloyl chloride in 300 mL of anhydrous acetonitrile. Add 0.5 g of hydroquinone as a polymerization inhibitor.

-

Cooling: Cool the flask to 5-10°C using an ice bath. This is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions and polymerization of the acryloyl chloride.

-

Addition of Amine: Add 143 g (1.0 mole) of N-(3-aminopropyl)morpholine dropwise to the cooled solution over 3.5 hours with continuous stirring. Maintaining a slow addition rate is critical to dissipate the heat of reaction.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at 40-50°C to ensure the reaction goes to completion.

-

Neutralization: Add a solution of 40 g of sodium hydroxide in 100 mL of water to the reaction mixture and stir for 30 minutes. This step neutralizes the hydrochloric acid byproduct, forming sodium chloride.

-

Workup and Purification:

-

Remove the precipitated sodium chloride by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

The crude product is then purified by vacuum distillation. Collect the fraction boiling at 144-146°C/0.1 mmHg.

-

Yield: This procedure typically yields approximately 152 g (77.0%) of pure this compound.

Part 3: Polymerization and Copolymerization Strategies

The true utility of this compound lies in its ability to be polymerized into "smart" materials. Both homopolymerization and copolymerization can be employed to tailor the properties of the resulting polymer for specific drug delivery applications.

Free-Radical Polymerization: The Workhorse of Acrylamide Polymerization

Free-radical polymerization is the most common method for polymerizing acrylamide monomers due to its simplicity and versatility. The reaction is typically initiated by thermal or redox initiators.

Diagram: Free-Radical Polymerization Workflow

Caption: A typical workflow for the free-radical polymerization of this compound.

Protocol for Homopolymerization of this compound

This protocol provides a general procedure for the synthesis of poly(this compound).

Materials:

-

This compound

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (thermal initiator)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (non-solvent for precipitation)

-

Schlenk flask

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer Solution: In a Schlenk flask, dissolve a desired amount of this compound and a catalytic amount of AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous DMF.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Place the flask in a preheated oil bath at 60-70°C and stir under an inert atmosphere for a predetermined time (e.g., 12-24 hours). The reaction time will influence the molecular weight and conversion.

-

Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum at an elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

Copolymerization for Multi-Responsive Systems

Copolymerization of this compound with other functional monomers is a powerful strategy to create polymers with multiple responsive properties.

-

Thermo-responsiveness: Copolymerization with N-isopropylacrylamide (NIPAM) can impart a lower critical solution temperature (LCST), causing the polymer to undergo a reversible phase transition from soluble to insoluble upon heating.[2][3] This is highly desirable for temperature-triggered drug release.

-

Enhanced pH-Responsiveness: While the morpholino group provides basic pH-responsiveness, copolymerization with acidic monomers like acrylic acid or methacrylic acid can create polyampholytic polymers that exhibit complex pH-dependent swelling behaviors.

Part 4: Applications in Drug Development: Harnessing Stimuli-Responsiveness

The unique properties of polymers derived from this compound make them highly attractive for a range of drug delivery applications. The ability to respond to pH and temperature changes allows for the design of carriers that can release their therapeutic payload in a controlled and targeted manner.

pH-Responsive Drug Delivery

The morpholino group in poly(this compound) has a pKa in the physiological range. In acidic environments, the nitrogen atom becomes protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the polymer matrix. This swelling can be exploited to trigger the release of an encapsulated drug.

Mechanism of pH-Responsive Drug Release:

-

Encapsulation: A drug is loaded into the polymer matrix, typically a hydrogel, in its collapsed state at neutral or basic pH.

-

Transit to Acidic Environment: The drug-loaded polymer transits to a region of lower pH, such as the stomach or the microenvironment of a tumor.

-

Protonation and Swelling: The morpholino groups become protonated, causing the polymer network to swell.

-

Drug Release: The swelling of the hydrogel increases the mesh size of the polymer network, facilitating the diffusion and release of the encapsulated drug.[2][4]

Diagram: pH-Responsive Drug Release Mechanism

Caption: Schematic of pH-triggered drug release from a poly(this compound) hydrogel.

Protocol for a pH-Responsive Drug Release Study

This protocol outlines a typical experiment to evaluate the pH-dependent release of a model drug from a hydrogel synthesized from this compound.

Materials:

-

Poly(this compound) hydrogel

-

Model drug (e.g., doxorubicin, ibuprofen)

-

Phosphate buffered saline (PBS) at pH 7.4

-

Acetate buffer at pH 5.0

-

UV-Vis spectrophotometer

-

Shaking incubator

Procedure:

-

Drug Loading:

-

Swell a known weight of the dried hydrogel in a concentrated solution of the model drug for a specified period (e.g., 24-48 hours) to allow for drug loading via diffusion.

-

Remove the hydrogel, gently blot the surface to remove excess drug solution, and dry to a constant weight.

-

Determine the amount of loaded drug by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectrophotometry.

-

-

Drug Release Study:

-

Place the drug-loaded hydrogel in a known volume of release medium (PBS pH 7.4 or acetate buffer pH 5.0).

-

Place the samples in a shaking incubator at 37°C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the cumulative drug release versus time for both pH conditions to compare the release profiles.

-

Dual-Responsive Systems for Enhanced Targeting

By copolymerizing this compound with a thermo-responsive monomer like NIPAM, dual-responsive hydrogels can be fabricated.[2][3] These systems can be designed to remain collapsed at physiological temperature (37°C) and pH (7.4), but to swell and release their payload in the acidic and slightly hyperthermic environment of a tumor. This dual-trigger mechanism offers a higher degree of control and specificity in drug delivery.

Part 5: Safety and Handling Considerations

While polyacrylamides are generally considered biocompatible and non-toxic, the monomer, acrylamide, is a known neurotoxin and potential carcinogen.[5] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Handling: Always handle the monomer in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Storage: Store the monomer in a cool, dry place away from light and sources of ignition. The presence of a polymerization inhibitor is recommended for long-term storage.

-

Disposal: Dispose of the monomer and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion: A Promising Building Block for Future Therapeutics

This compound is a versatile monomer that provides a facile route to the synthesis of "smart" polymers with significant potential in drug development. Its inherent pH-responsiveness, coupled with the ability to be copolymerized to introduce additional functionalities such as thermo-responsiveness, makes it a valuable tool for creating sophisticated drug delivery systems. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising monomer in the design of next-generation therapeutics. As with any powerful tool, a thorough understanding of its properties and safe handling are paramount to its successful and impactful application.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Zhang, R., et al. (2017). Biodegradable pH-responsive hydrogels for controlled dual-drug release. Journal of Materials Chemistry B, 5(35), 7389-7397. [Link]

-

Khan, M., et al. (2022). pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. Polymers, 14(19), 4128. [Link]

-

Groborz, O., et al. (2021). Thermoresponsive properties of polyacrylamides in physiological solutions. Polymer Chemistry, 12(4), 546-556. [Link]

-

Hussain, I., et al. (2022). Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. Polymers, 14(19), 4128. [Link]

-

Khan, M. U. A., et al. (2022). pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. Polymers, 14(24), 5488. [Link]

-

Okamoto, T., et al. (1999). Thermo-responsive Drug Delivery From Polymeric Micelles Constructed Using Block Copolymers of poly(N-isopropylacrylamide) and Poly(butylmethacrylate). Journal of Controlled Release, 62(1-2), 115-127. [Link]

-

PubChem. Acrylamide. National Center for Biotechnology Information. [Link]

Sources

- 1. N-(3-Morpholinopropyl)acrylamide | C10H18N2O2 | CID 11735756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 9003-05-8: Poly(acrylamide) | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis and Purification of (3-morpholinopropyl)acrylamide

Abstract

This guide provides a comprehensive technical overview for the synthesis and purification of (3-morpholinopropyl)acrylamide, a key monomer in the development of functional polymers for biomedical and industrial applications. We delve into the prevalent synthetic methodology—the Schotten-Baumann acylation of N-(3-aminopropyl)morpholine with acryloyl chloride—elucidating the reaction mechanism and critical process parameters. Detailed, field-tested protocols for synthesis, purification via extraction and vacuum distillation, and chemical characterization are presented. This document is intended for researchers, chemists, and drug development professionals, offering the necessary expertise to achieve high-purity this compound with excellent yields.

Introduction: The Versatility of this compound

This compound is a bifunctional monomer featuring a terminal vinyl group amenable to polymerization and a pendant morpholino group. The morpholine moiety imparts hydrophilicity and a tertiary amine character, making its polymers and copolymers valuable in applications such as hydrogel formation, drug delivery systems, and as components in coatings and adhesives. The ability to precisely synthesize and purify this monomer is paramount to achieving polymers with desired physicochemical properties and ensuring biocompatibility in medical applications.

Synthesis: A Mechanistic Approach

The most direct and widely adopted method for synthesizing this compound is the acylation of N-(3-aminopropyl)morpholine with acryloyl chloride.[1][2][3] This reaction proceeds via a nucleophilic acyl substitution, often under Schotten-Baumann conditions.[4][5][6]

The Schotten-Baumann Reaction Principle

The Schotten-Baumann reaction involves the reaction of an amine with an acid chloride in the presence of a base.[4][7] The mechanism involves the following key steps:

-

Nucleophilic Attack: The primary amine of N-(3-aminopropyl)morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride to form a tetrahedral intermediate.[5][8]

-

Elimination: The intermediate collapses, expelling the chloride ion, a good leaving group, and reforming the carbonyl double bond.[5]

-

Deprotonation: A base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine, neutralizes the hydrochloric acid (HCl) byproduct.[5][6][7] This is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, thereby driving the reaction to completion.[7]

The use of a two-phase system (an organic solvent for the reactants and an aqueous phase for the base) is a common feature of Schotten-Baumann conditions, allowing for easy neutralization of the acid byproduct while the product remains in the organic layer.[6][8]

Diagram: Synthesis Mechanism

Here is the reaction mechanism for the synthesis of this compound.

Caption: General purification workflow.

Step-by-Step Purification Protocol

-

Salt Removal: After the neutralization step, the precipitated sodium chloride is removed by filtration. Wash the salt cake with a small amount of acetonitrile to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washes. The solvent (acetonitrile) can be removed using a rotary evaporator.

-

Vacuum Distillation: The crude product is then purified by vacuum distillation. This is the most effective method for obtaining a high-purity product.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Signals corresponding to the vinyl protons (δ 5.5-6.5 ppm), the morpholine ring protons (δ ~2.4 and ~3.6 ppm), and the propyl chain protons. |

| ¹³C NMR | Structural Confirmation | Signals for the carbonyl carbon (~165 ppm), vinyl carbons (~125-131 ppm), and carbons of the morpholine and propyl groups. |

| FTIR | Functional Group ID | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), and C=C stretch (~1620 cm⁻¹). |

| Mass Spec | Molecular Weight | Expected molecular ion peak [M+H]⁺ at m/z 199.14. [9] |

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of N-(3-aminopropyl)morpholine is a robust and scalable method. Careful control of reaction temperature, stoichiometric ratios, and purification by vacuum distillation are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and professionals, enabling the reliable production of this valuable monomer for advanced material and pharmaceutical development.

References

-

PrepChem. (n.d.). Synthesis of N-(3-Morpholinopropyl)acrylamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Handling of Acryloyl Chloride: Safety Protocols and Best Practices. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

Al-Salami, B. K., et al. (2014). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 19(7), 9736-9753. MDPI. Retrieved from [Link]

-

Technion - Israel Institute of Technology. (n.d.). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.

- Google Patents. (n.d.). CN107973759B - Preparation method of acryloyl morpholine.

- Google Patents. (n.d.). CN1660825A - Method for preparing N-amino propyl morpholine.

-

National Center for Biotechnology Information. (n.d.). N-(3-Morpholinopropyl)acrylamide. PubChem. Retrieved from [Link]

-

Baghdad Science Journal. (2010). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-Aminopropyl)morpholine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted N-methylacrylamides. Retrieved from [Link]

- Google Patents. (n.d.). US20070106090A1 - Method for synthesis of acrylamide derivatives.

-

ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. Retrieved from [Link]

-

ChemistryViews. (2024). Modular Acrylamide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of acrylamide (AM) monomer. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of Poly (acrylonitrile-ran-3-dimethylaminopropyl.... Retrieved from [Link]

-

PubMed. (2023). Heat-Introduced Formation of Acrylamide in Table Olives: Analysis of Acrylamide, Free Asparagine, and 3-Aminopropionamide. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. Schotten-Baumann_reaction [chemeurope.com]

- 7. byjus.com [byjus.com]

- 8. grokipedia.com [grokipedia.com]

- 9. N-(3-Morpholinopropyl)acrylamide | C10H18N2O2 | CID 11735756 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Imperative of Unambiguous Structure Verification

An In-Depth Technical Guide to the Structure Elucidation of N-(3-morpholin-4-ylpropyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. N-(3-morpholin-4-ylpropyl)prop-2-enamide, a molecule featuring a reactive acrylamide warhead and a solubilizing morpholine group, represents a class of compounds with significant interest in medicinal chemistry, particularly as covalent modifiers or versatile synthetic intermediates.[1] Its molecular formula is C₁₀H₁₈N₂O₂, with a monoisotopic mass of 198.1368 Daltons.[2]

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of N-(3-morpholin-4-ylpropyl)prop-2-enamide. It moves beyond a simple listing of techniques, focusing instead on an integrated, self-validating workflow that combines mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments. We will explore the causality behind each experimental choice, ensuring a robust and irrefutable structural assignment.

Part 1: Foundational Analysis via Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

The initial phase of elucidation focuses on establishing the molecular formula and identifying the key functional groups present. This dual approach quickly narrows the field of possible structures and provides the foundational data upon which the detailed NMR analysis will be built.

High-Resolution Mass Spectrometry (HRMS): Defining the Molecular Formula

Expertise & Rationale: The first question in any structure elucidation is "What is the molecular formula?". HRMS provides an answer with exceptional confidence. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions (isobars), making it an indispensable tool for determining the correct molecular formula.[3] For a molecule like N-(3-morpholin-4-ylpropyl)prop-2-enamide, which contains multiple nitrogen and oxygen atoms, this accuracy is paramount.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of high-purity methanol or acetonitrile containing 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is selected due to the presence of two basic nitrogen atoms (the morpholine and the amide), which are readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument immediately prior to the run using a known standard to ensure high mass accuracy (<5 ppm).

-

Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

| Molecular Formula | C₁₀H₁₈N₂O₂ | - | - |

| Exact Mass [M] | 198.136828 | - | - |

| Protonated Ion [M+H]⁺ | 199.144103 | e.g., 199.1439 | < 5 ppm |

Trustworthiness through Fragmentation: Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation and observing characteristic daughter ions. Key expected fragments include the morpholinium ion (m/z 86) and the methylene-morpholine cation (m/z 100), providing strong evidence for this substructure.[4]

Workflow Visualization: HRMS Elucidation Pathway

Caption: HRMS workflow for molecular formula determination.

Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present.[5] The energy of absorbed infrared radiation corresponds to the vibrational frequencies of specific covalent bonds. For N-(3-morpholin-4-ylpropyl)prop-2-enamide, we expect to see characteristic absorptions for the secondary amide, the alkene, and the ether linkage within the morpholine ring. The presence or absence of these key bands provides immediate structural confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | ~3300 | Medium, Broad |

| Alkene | =C-H Stretch | ~3080 | Medium |

| Alkane | -C-H Stretch | 2850-2960 | Strong |

| Amide I | C=O Stretch | ~1650 | Strong, Sharp |

| Alkene | C=C Stretch | ~1640 | Medium |

| Amide II | N-H Bend | ~1550 | Strong |

| Morpholine Ether | C-O-C Stretch | ~1115 | Strong |

The Amide I and Amide II bands are highly characteristic and are cornerstone identifiers for secondary amides.[6] The C=O stretch is found at a lower frequency than in ketones due to resonance with the nitrogen lone pair.[7][8]

Workflow Visualization: Key Functional Groups by IR

Caption: Correlation of functional groups to IR frequencies.

Part 2: High-Fidelity Structure Assembly with NMR Spectroscopy

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the definitive assembly of the molecular skeleton. NMR is the most powerful technique for structure elucidation as it provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.[9]

Experimental Protocol: A Multi-dimensional NMR Approach

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations (proton count), and coupling patterns (multiplicity).

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds (e.g., H-C-H, H-C-C-H). It is essential for tracing out the propyl and vinyl spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, mapping out all C-H bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over 2-3 bonds. It is the key to connecting the isolated fragments (morpholine, propyl chain, acrylamide) into the final molecule.[10]

-

Data Interpretation and Predicted Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR data, which serves as a hypothesis to be confirmed by experimental results.

| Position | Structure Fragment | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration | COSY Correlations | HMBC Correlations |

| 1 | C H₂=CH- | ~126.0 | ~5.6 | dd | 1H | H2 | C3 |

| 2 | CH₂=C H- | ~131.0 | ~6.2 | dd | 1H | H1, H1' | C1, C3 |

| 3 | -C(O )-NH- | ~165.5 | - | - | - | - | - |

| 4 | -NH-C H₂- | ~39.0 | ~3.4 | q | 2H | H5, NH | C3, C5, C6 |

| 5 | -CH₂-C H₂- | ~26.0 | ~1.8 | p | 2H | H4, H6 | C4, C6 |

| 6 | -CH₂-N < | ~57.0 | ~2.5 | t | 2H | H5 | C4, C5, C7 |

| 7, 7' | >N-(C H₂)₂- | ~53.5 | ~2.45 | t | 4H | H8 | C6, C8 |

| 8, 8' | -O-(C H₂)₂- | ~67.0 | ~3.7 | t | 4H | H7 | C7 |

| - | -NH - | - | ~6.5 | br t | 1H | H4 | C3, C4 |

(dd=doublet of doublets, t=triplet, q=quartet, p=pentet, br=broad)

Authoritative Grounding: The HMBC experiment is the linchpin of this analysis. The expected correlation from the H4 protons (on the propyl chain) to the C3 carbonyl carbon unambiguously links the propyl and acrylamide moieties. Similarly, the correlation from the H6 protons to the C7 morpholine carbons confirms the final connection, completing the structural puzzle.

Workflow Visualization: Integrated NMR Strategy

Caption: An integrated NMR workflow for assembling molecular fragments.

Part 3: The Self-Validating System: Synthesis and Final Confirmation

Trustworthiness: The most rigorous proof of structure is to perform an independent chemical synthesis of the proposed molecule and demonstrate that the synthetic material is identical to the original sample in every measurable way. This creates a closed-loop, self-validating system that leaves no room for doubt.

Synthetic Strategy: A robust and high-yielding synthesis involves the nucleophilic acyl substitution of 3-morpholinopropan-1-amine with acryloyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Confirmatory Synthesis

-

Reaction Setup: Dissolve 3-morpholinopropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a flask cooled in an ice bath (0 °C).

-

Acylation: Add acryloyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-(3-morpholin-4-ylpropyl)prop-2-enamide.

-

Comparative Analysis: Acquire a full set of spectroscopic data (HRMS, IR, ¹H NMR, ¹³C NMR) for the newly synthesized material.

-

Confirmation: Overlay the spectra from the synthetic standard with those from the original sample. An exact match confirms the structure unequivocally.

Workflow Visualization: Synthesis and Confirmation Loop

Caption: The self-validating loop of synthesis and spectral comparison.

Conclusion

The structure elucidation of N-(3-morpholin-4-ylpropyl)prop-2-enamide is a systematic process that relies on the synergistic application of modern analytical techniques. By starting with HRMS to define the elemental composition and IR spectroscopy to identify key functional groups, we establish a solid foundation. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which piece together the molecular skeleton with atomic precision. Finally, the structure is irrefutably confirmed through independent chemical synthesis, creating a self-validating workflow that embodies the principles of scientific integrity. This rigorous, multi-faceted approach is the gold standard in the pharmaceutical sciences, ensuring that all subsequent biological and clinical investigations are based on a molecule of known and unambiguous identity.

References

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. [Link]

-

Lee, D., & Kim, S. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. [Link]

-

Kicha, A. A., & Ivanchina, N. V. (2011). Microscale Methodology for Structure Elucidation of Natural Products. InTech. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Mason, J. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 3619-3627. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11735756, N-(3-Morpholinopropyl)acrylamide. [Link]

-

ChemWonders. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Zhang, X., et al. (2023). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry, 19, 676-697. [Link]

-

Valenta, V., et al. (1993). Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines. Collection of Czechoslovak Chemical Communications, 58(11), 2709-2720. [Link]

-

Hunchak, V. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

-

Ragno, R., et al. (2004). 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. Journal of Medicinal Chemistry, 47(6), 1351-1359. [Link]

Sources

- 1. N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide | 2396580-31-5 | Benchchem [benchchem.com]

- 2. N-(3-Morpholinopropyl)acrylamide | C10H18N2O2 | CID 11735756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. youtube.com [youtube.com]

- 9. jchps.com [jchps.com]

- 10. pubs.acs.org [pubs.acs.org]

physical properties of (3-morpholinopropyl)acrylamide monomer

An In-depth Technical Guide to the Physical Properties of (3-morpholinopropyl)acrylamide Monomer

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (MPA), a functional monomer of increasing interest in materials science and biomedical applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its handling, characterization, and polymerization.

Introduction: Understanding this compound (MPA)

This compound is a vinyl monomer distinguished by its unique chemical structure, which incorporates a hydrophilic morpholine group and a reactive acrylamide functionality. The tertiary amine of the morpholine ring imparts a pH-responsive character, while the acrylamide group allows for straightforward polymerization into a variety of polymer architectures. These features make poly(MPA) and its copolymers highly valuable for creating "smart" materials, particularly hydrogels and coatings for biomedical applications such as drug delivery, tissue engineering, and biocompatible surfaces.[1][2][3][4] This guide delves into the essential physicochemical properties that govern its behavior and application.

Core Physicochemical Properties

The foundational properties of a monomer are critical for its effective use, from storage and handling to reaction stoichiometry and polymer characterization. The key physical and chemical data for MPA are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)prop-2-enamide | [5] |

| Synonyms | N-[3-(4-morpholinyl)propyl]acrylamide, this compound | [6] |

| CAS Number | 46348-76-9 | [5] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [5][6] |

| Molecular Weight | 198.26 g/mol | [5][6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in water and hydrophilic solvents like methanol and ethanol.[7][8] | |

| InChI | InChI=1S/C10H18N2O2/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13) | [5][6] |

| InChI Key | OSVIOFVAMHTXBO-UHFFFAOYSA-N | [5][6] |

Chemical Structure and Spectroscopic Profile

The functionality of MPA is directly derived from its molecular architecture. The structure combines a polymerizable vinyl group with a functional morpholine ring via a propyl linker.

Caption: Conceptual workflow for the synthesis of Poly(MPA).

The resulting polymer, polythis compound), is highly hydrophilic due to the pendant morpholine groups. This hydrophilicity is a key property for its use in aqueous systems and biomedical contexts. [7][8]

Experimental Protocol: Determination of Aqueous Solubility

The following protocol provides a step-by-step method for determining the solubility of MPA in water, a critical parameter for its use in aqueous polymerization and biological applications.

Objective: To determine the saturation solubility of MPA in deionized water at ambient temperature (25°C).

Causality: Understanding the solubility limit is essential for preparing homogeneous reaction mixtures for solution polymerization and for formulating aqueous solutions for coating or hydrogel preparation. Exceeding this limit would result in an incomplete reaction or a non-uniform product.

Caption: Workflow for determining the aqueous solubility of MPA.

Methodology:

-

Preparation: Add an excess amount of MPA monomer (e.g., 5-10 grams) to a sealed vial containing a known volume of deionized water (e.g., 10.0 mL). The use of excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial on a magnetic stirrer or orbital shaker in a temperature-controlled environment at 25°C. Allow the mixture to equilibrate for 24 hours. This extended time ensures that the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow undissolved solid to settle. To ensure complete removal of any suspended solids, which would artificially inflate the result, either centrifuge the sample or filter a portion of the supernatant through a 0.22 µm syringe filter.

-

Sample Analysis:

-

Accurately pipette a known volume of the clear, saturated supernatant (e.g., 1.00 mL) into a pre-weighed beaker.

-

Place the beaker in a vacuum oven at a mild temperature (e.g., 40°C) to prevent any thermal degradation of the monomer.

-

Dry the sample to a constant weight. This is verified by weighing the beaker at intervals until two consecutive measurements are identical.

-

-

Calculation:

-

Subtract the initial weight of the beaker from the final weight to determine the mass of the dissolved MPA.

-

Calculate the solubility using the formula: Solubility (g/L) = Mass of MPA (g) / Volume of aliquot (L)

-

This self-validating protocol ensures accuracy by reaching equilibrium and meticulously removing undissolved solids before quantification.

Relevance in Drug Development and Research

The unique properties of MPA make it and its corresponding polymers highly relevant in advanced scientific fields:

-

Biocompatible Materials: Acrylamide-based polymers are widely studied for their biocompatibility. [3]Poly(MPA), with its hydrophilic nature, is a candidate for creating coatings on medical devices to reduce fouling or for use in hydrogels that can encapsulate cells or proteins. [1][4]* Stimuli-Responsive Systems: The morpholine group has a pKa that allows for pH-responsive behavior. In acidic environments, the nitrogen atom can become protonated, leading to changes in polymer conformation and solubility. This property is highly sought after for creating "smart" drug delivery systems that release their payload in specific pH environments, such as tumors or certain cellular compartments.

-

Hydrogel Formation: The high water solubility of MPA makes it an excellent monomer for creating hydrogels. [7][8]These three-dimensional polymer networks can absorb large amounts of water and are used extensively in tissue engineering scaffolds, soft contact lenses, and as superabsorbents. [2][9]

Conclusion

This compound is a versatile functional monomer with a compelling set of physical and chemical properties. Its high water solubility, reactive acrylamide group, and pH-responsive morpholine moiety provide a powerful toolkit for polymer chemists and materials scientists. A thorough understanding of its core properties, from molecular weight and solubility to its spectroscopic fingerprint and polymerization behavior, is the first and most critical step in harnessing its full potential for the development of next-generation materials for research and medicine.

References

-

N-(3-Morpholinopropyl)acrylamide | C10H18N2O2 | CID 11735756 - PubChem. Available from: [Link]

-

Biological cell detachment from poly(N-isopropyl acrylamide) and its applications - PubMed. Available from: [Link]

-

Rapid RAFT Polymerization of Acrylamide with High Conversion - MDPI. Available from: [Link]

-

Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - PMC - NIH. Available from: [Link]

-

N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem. Available from: [Link]

-

Spectral Information - PubChem - NIH. Available from: [Link]

-

Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - NIH. Available from: [Link]

-

Poly(N-isopropyl acrylamide): a thermo-responsive polymer for biotherapeutic applications | Request PDF - ResearchGate. Available from: [Link]

-

IR spectra of acrylamide | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Solubility Parameter of Acrylamide Series Polymers through Its Components and Group Contribution Technique | Semantic Scholar. Available from: [Link]

-

Acrylamide and Polyacrylamide: A Review of Production, Use, Environmental Fate and Neurotoxicity - ResearchGate. Available from: [Link]

-

Synthesis and Properties of Poly(N‐isopropylacrylamide‐co‐acrylamide) Hydrogels | Request PDF - ResearchGate. Available from: [Link]

-

Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites as Coating Materials for Controlled Release of Fertilizer - MDPI. Available from: [Link]

-

Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC - NIH. Available from: [Link]

Sources

- 1. Biological cell detachment from poly(N-isopropyl acrylamide) and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3-Morpholinopropyl)acrylamide | C10H18N2O2 | CID 11735756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Water-soluble Acrylamide Monomers | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Water-soluble polyfunctional acrylamide monomer|FOM-03006|FOM-03007|FOM-03008|FOM-03009 [specchem-wako.fujifilm.com]

- 9. mdpi.com [mdpi.com]

A Deep Dive into the Solubility of (3-morpholinopropyl)acrylamide: A Technical Guide for Researchers

In the landscape of advanced material synthesis and drug development, a thorough understanding of the physicochemical properties of novel monomers is paramount. (3-morpholinopropyl)acrylamide, a functionalized acrylamide derivative, presents a unique molecular architecture that dictates its behavior in various solvent systems. This technical guide provides an in-depth exploration of the solubility characteristics of this compound, offering a blend of theoretical principles, predictive models, and practical experimental methodologies tailored for researchers, scientists, and professionals in drug development.

Unveiling the Molecular Structure: The Key to Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces with the solvent. This compound (C₁₀H₁₈N₂O₂) possesses a distinctive combination of polar and nonpolar moieties, which endows it with a versatile solubility profile.[1][2]

Key Structural Features Influencing Solubility:

-

Acrylamide Group: This primary amide is capable of acting as both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O). This feature is a primary driver of its solubility in protic solvents.

-

Morpholino Group: The cyclic ether and tertiary amine functionalities within the morpholino ring introduce polarity and the capacity for hydrogen bond acceptance (via the oxygen and nitrogen atoms). The tertiary amine can also be protonated in acidic conditions, significantly enhancing aqueous solubility.

-

Propyl Linker: The three-carbon alkyl chain provides a degree of nonpolar character to the molecule, influencing its solubility in less polar organic solvents.

This amalgamation of functional groups suggests that this compound will exhibit favorable solubility in a range of polar solvents, with limited solubility in purely nonpolar environments. The principle of "like dissolves like" serves as a foundational concept for predicting its behavior.

Caption: Molecular structure of this compound.

Theoretical Prediction of Solubility: The Hansen Solubility Parameters (HSP) Approach

In the absence of extensive empirical data, theoretical models provide a robust framework for predicting solubility. The Hansen Solubility Parameters (HSP) model is a powerful tool that dissects the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2][3][4] The fundamental principle is that substances with similar HSP values are likely to be miscible.

The HSP of a solvent and a solute can be plotted in a three-dimensional "Hansen space." The closer the coordinates of the solvent and solute, the higher the likelihood of dissolution.

Sources

An In-depth Technical Guide to the Characterization of (3-Morpholinopropyl)acrylamide (CAS 46348-76-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential characterization data for the compound with CAS number 46348-76-9, identified as N-(3-morpholin-4-ylpropyl)prop-2-enamide. The information herein is curated to support research and development activities, offering insights into its physicochemical properties, spectral analysis, and recommended analytical protocols.

Compound Identity and Physicochemical Properties

(3-Morpholinopropyl)acrylamide is a chemical compound featuring a morpholine ring linked to an acrylamide functional group via a propyl chain. This unique structure imparts specific chemical characteristics relevant to its potential applications, including its use in the development of digital fluorescent pH sensors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 46348-76-9 | [1] |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)prop-2-enamide | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Physical State | Solid | [2] |

| XLogP3 | 0.2 | [1] |

Synthesis Pathway

A plausible synthesis route for this compound involves the amidation of acryloyl chloride with N-(3-aminopropyl)morpholine. This reaction is a standard method for forming amide bonds.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectral features based on the known characteristics of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~6.3 - 5.6 | m | 3H | Vinylic protons (-CH=CH₂) |

| ~3.7 | t | 4H | Morpholine protons (-O-CH₂-) |

| ~3.3 | q | 2H | Methylene protons adjacent to amide (-NH-CH₂-) |

| ~2.4 | t | 4H | Morpholine protons (-N-CH₂-) |

| ~2.4 | t | 2H | Methylene protons adjacent to morpholine N (-CH₂-N) |

| ~1.7 | p | 2H | Central methylene protons of propyl chain (-CH₂-CH₂-CH₂-) |

| ~8.0 | br s | 1H | Amide proton (-NH-) |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~130 | Vinylic carbon (=CH₂) |

| ~126 | Vinylic carbon (-CH=) |

| ~67 | Morpholine carbons (-O-CH₂) |

| ~54 | Morpholine carbons (-N-CH₂) |

| ~56 | Methylene carbon adjacent to morpholine N (-CH₂-N) |

| ~39 | Methylene carbon adjacent to amide N (-NH-CH₂) |

| ~27 | Central methylene carbon of propyl chain (-CH₂-CH₂-CH₂-) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch (amide) |

| ~3080 | Medium | =C-H stretch (vinylic) |

| ~2950, ~2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1620 | Medium | C=C stretch (vinylic) |

| ~1550 | Strong | N-H bend (amide II) |

| ~1115 | Strong | C-O-C stretch (ether in morpholine) |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 198.14

-

Major Fragmentation Peaks (Predicted):

-

m/z = 100 (cleavage of the propyl chain, leaving the morpholinomethyl cation)

-

m/z = 99 (loss of the morpholinomethyl radical)

-

m/z = 86 (morpholine cation)

-

m/z = 71 (acrylamide fragment)

-

m/z = 55 (acryloyl cation)

-

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Chromatographic Separation: Inject the sample onto a suitable LC column (e.g., C18) to ensure purity before MS analysis.

-

Mass Analysis: Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) in positive ion mode.

-

Data Analysis: Determine the molecular weight from the parent ion and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for LC-MS Analysis.

Purity Assessment

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% trifluoroacetic acid).

-

Detection: UV detection at a wavelength where the acrylamide chromophore absorbs (e.g., ~210 nm).

-

Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the characterization of this compound (CAS 46348-76-9). While experimental data is limited in the public domain, the provided information on its physicochemical properties, expected spectral characteristics, and standardized analytical protocols offers a robust framework for researchers and developers working with this compound. Empirical determination of the physical and spectral properties is highly recommended for any application.

References

-

BOC Sciences. This compound. ChemBuyersGuide.com. [Link]

-

PubChem. N-(3-Morpholinopropyl)acrylamide. National Center for Biotechnology Information. [Link]

-

CAS.org. NMR Database for Faster Structural Data. [Link]

-

MDPI. A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. [Link]

-

PubMed. Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution. [Link]

-

Royal Society of Chemistry. Amino acid acrylamide mimics: creation of a consistent monomer library and characterization of their polymerization behaviour. [Link]

-

PubMed Central. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. [Link]

Sources

(3-morpholinopropyl)acrylamide molecular weight and formula

An In-Depth Technical Guide to (3-morpholinopropyl)acrylamide: Properties, Synthesis, and Applications

Introduction

This compound is a functionalized monomer that holds significant interest for researchers in polymer chemistry, materials science, and drug development. Its unique bifunctional nature, combining a reactive acrylamide group with a tertiary amine-containing morpholine ring, imparts valuable pH-responsive properties to the polymers derived from it. The acrylamide moiety serves as a polymerizable unit and can also act as a Michael acceptor, enabling covalent interactions with biological targets. The morpholine group, with its pKa near physiological pH, allows for the design of "smart" materials that undergo conformational or solubility changes in response to environmental pH shifts.

This guide provides a comprehensive overview of this compound, detailing its core chemical and physical properties, a robust synthesis protocol, and its critical applications, particularly in the development of advanced hydrogels for controlled drug delivery and as a component in targeted therapeutic agents.

Core Properties of this compound

The fundamental properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, characterization, and polymer formulation.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| IUPAC Name | N-[3-(4-morpholinyl)propyl]-2-propenamide | [1][2] |

| CAS Number | 46348-76-9 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Canonical SMILES | C=CC(=O)NCCCN1CCOCC1 | [2] |

| InChI Key | OSVIOFVAMHTXBO-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of N-(3-aminopropyl)morpholine with acryloyl chloride. This reaction, a nucleophilic acyl substitution, must be carefully controlled to prevent polymerization of the acryloyl chloride reactant and the acrylamide product.

Caption: Covalent inhibition via Michael addition of a cysteine residue to an acrylamide warhead.

pH-Responsive Polymers and Hydrogels

The morpholine group in this compound provides a "smart" pH-responsive character. The tertiary amine in the morpholine ring has a pKa of approximately 7.4, which is in the range of physiological pH.

-

Mechanism of pH-Responsiveness:

-

At low pH (pH < pKa): The morpholine nitrogen is protonated (-NH⁺-), leading to electrostatic repulsion between polymer chains and increased hydrophilicity. This causes the polymer or hydrogel to swell.

-

At high pH (pH > pKa): The morpholine nitrogen is deprotonated (-N-), making the polymer more hydrophobic and causing it to shrink or collapse.

-

This behavior makes polymers containing this compound ideal for applications in controlled drug delivery. [3]For instance, a hydrogel can be designed to remain collapsed at the neutral pH of the bloodstream, protecting its drug cargo, but swell and release the drug in the slightly acidic microenvironment of a tumor or an intracellular endosome.

Experimental Protocol: Synthesis of a pH-Responsive Hydrogel

This protocol describes the free-radical polymerization of this compound to form a crosslinked hydrogel network.

Materials:

-

This compound (Monomer)

-

N,N'-Methylenebis(acrylamide) (MBA) (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

-

Phosphate-buffered saline (PBS), pH 7.4

Methodology:

-

Monomer Solution Preparation: Prepare a 1 M aqueous solution of this compound in PBS.

-

Add Crosslinker: To the monomer solution, add the crosslinker, N,N'-Methylenebis(acrylamide), to a final concentration of 2 mol% relative to the monomer. Mix until fully dissolved.

-

Causality: The crosslinker is a bifunctional molecule that connects polymer chains, forming the three-dimensional network essential for a hydrogel. The concentration determines the gel's stiffness and swelling ratio.

-

-

Initiation: Degas the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit radical polymerization. Add the initiator, ammonium persulfate (10 mg/mL solution), to a final concentration of 0.1 w/v%.

-

Acceleration: Add the accelerator, TEMED (10 µL per mL of solution), to catalyze the formation of free radicals from APS, thereby initiating polymerization.

-

Causality: TEMED accelerates the rate of polymerization, allowing the gel to form rapidly at room temperature.

-

-

Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 1-2 hours.

-

Purification: Once formed, cut the hydrogel into discs and place them in a large volume of deionized water for 48 hours, changing the water frequently, to wash out any unreacted monomers, initiator, and other small molecules.

The resulting hydrogel can then be characterized for its pH-dependent swelling behavior by incubating it in buffers of varying pH and measuring the change in mass or volume.

Conclusion

This compound is a highly versatile monomer with significant potential in advanced materials and therapeutics. Its dual functionality—a polymerizable/covalent-binding acrylamide group and a pH-sensitive morpholine ring—provides a powerful toolset for researchers. From creating "smart" drug delivery systems that respond to physiological cues to designing potent and irreversible enzyme inhibitors, the applications of this compound are both broad and impactful. Continued exploration of polymers and conjugates based on this monomer is poised to yield further innovations in medicine and materials science.

References

-

N-(3-Morpholinopropyl)acrylamide | C10H18N2O2 | CID 11735756 - PubChem. [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC - PubMed Central. [Link]

-

Synthesis of N-(3-Morpholinopropyl)acrylamide - PrepChem.com. [Link]

-

n-(3-Aminopropyl)acrylamide | C6H12N2O | CID 11857538 - PubChem. [Link]

-

Modular Acrylamide Synthesis - ChemistryViews. [Link]

-

Acrylamide - Wikipedia. [Link]

-

Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. [Link]

- Method of producing acrylamide homopolymers and copolymers useful as flow modifiers in aqueous multiphase systems and compositions containing them - Google P

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PubMed. [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF - ResearchGate. [Link]

Sources

A Spectroscopic Guide to (3-morpholinopropyl)acrylamide: Unveiling Molecular Structure through NMR and IR Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-morpholinopropyl)acrylamide is a bifunctional monomer containing a terminal vinyl group amenable to polymerization and a tertiary amine in the form of a morpholine ring. This unique combination of functionalities makes it a valuable building block in the synthesis of "smart" polymers, particularly hydrogels, that can respond to stimuli such as pH. The morpholine moiety provides hydrophilicity and a pKa that allows for protonation under acidic conditions, leading to changes in the polymer's physical properties. The acrylamide group, on the other hand, is a well-established monomer for radical polymerization. A thorough understanding of the spectroscopic signature of this molecule is paramount for confirming its synthesis, assessing its purity, and elucidating its structure in more complex polymeric systems. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide to assign specific signals in the NMR and IR spectra to the corresponding atoms or functional groups.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their chemical environment, and their connectivity. The expected chemical shifts (in ppm, relative to a standard like TMS) are discussed below, based on the analysis of its constituent parts and known trends for similar molecules.

Predicted ¹H NMR Data

| Protons (Atom Numbers) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on C1 | ~ 6.2 - 6.4 | dd | Jtrans ≈ 17, Jgem ≈ 1.5 | 1H |

| H on C1' | ~ 5.6 - 5.8 | dd | Jcis ≈ 10, Jgem ≈ 1.5 | 1H |

| H on C2 | ~ 6.0 - 6.2 | dd | Jtrans ≈ 17, Jcis ≈ 10 | 1H |

| H on N1 | ~ 7.5 - 8.5 | t | J ≈ 5.5 | 1H |

| H on C4 | ~ 3.3 - 3.5 | q | J ≈ 6.5 | 2H |

| H on C5 | ~ 1.6 - 1.8 | quint | J ≈ 7.0 | 2H |

| H on C6 | ~ 2.4 - 2.6 | t | J ≈ 7.5 | 2H |

| H on C7, C10 | ~ 2.4 - 2.6 | t | J ≈ 4.5 | 4H |

| H on C8, C9 | ~ 3.6 - 3.8 | t | J ≈ 4.5 | 4H |

Rationale for ¹H NMR Assignments

-

Acrylamide Protons (C1, C2): The three vinyl protons on the acrylamide group will appear in the downfield region of the spectrum, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the double bond and the carbonyl group. They will exhibit a characteristic AMX spin system with distinct coupling constants for geminal, cis, and trans relationships.

-

Amide Proton (N1): The amide proton signal is expected to be a broad triplet in the range of 7.5-8.5 ppm due to coupling with the adjacent methylene protons (C4) and quadrupole broadening from the nitrogen atom. Its chemical shift can be highly dependent on the solvent and concentration.

-

Propyl Linker Protons (C4, C5, C6): The methylene protons of the propyl chain will show predictable splitting patterns. The protons on C4, being adjacent to the amide nitrogen, will be deshielded and appear as a quartet around 3.3-3.5 ppm. The C5 protons will be a quintet around 1.6-1.8 ppm, and the C6 protons, adjacent to the morpholine nitrogen, will be a triplet around 2.4-2.6 ppm.

-

Morpholine Protons (C7, C10 and C8, C9): The morpholine ring has two distinct sets of methylene protons. The protons on the carbons adjacent to the nitrogen (C7, C10) are expected to resonate around 2.4-2.6 ppm. The protons on the carbons adjacent to the oxygen (C8, C9) will be more deshielded and appear further downfield, around 3.6-3.8 ppm. Due to the chair conformation of the morpholine ring, these protons often appear as simple triplets at room temperature due to rapid ring inversion.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data

| Carbon Atom (Number) | Chemical Shift (ppm) |

| C1 (=CH₂) | ~ 126 |

| C2 (=CH) | ~ 131 |

| C3 (C=O) | ~ 166 |

| C4 (N-CH₂) | ~ 38 |

| C5 (-CH₂-) | ~ 26 |

| C6 (N-CH₂) | ~ 57 |

| C7, C10 (N-CH₂) | ~ 54 |

| C8, C9 (O-CH₂) | ~ 67 |

Rationale for ¹³C NMR Assignments

-

Acrylamide Carbons (C1, C2, C3): The sp² hybridized carbons of the acrylamide group will appear in the downfield region. The carbonyl carbon (C3) will be the most deshielded, appearing around 166 ppm. The vinyl carbons, C1 and C2, will resonate around 126 and 131 ppm, respectively.

-

Propyl Linker Carbons (C4, C5, C6): The chemical shifts of the propyl chain carbons are influenced by the adjacent nitrogen atoms. C4, next to the amide nitrogen, is expected around 38 ppm. C5, the central carbon, will be the most shielded at approximately 26 ppm. C6, attached to the morpholine nitrogen, will be deshielded to around 57 ppm.

-

Morpholine Carbons (C7, C10 and C8, C9): The carbons of the morpholine ring will have distinct chemical shifts. The carbons adjacent to the nitrogen (C7, C10) are expected around 54 ppm, while the carbons adjacent to the more electronegative oxygen atom (C8, C9) will be further downfield at approximately 67 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Amide |

| 3000 - 3100 | C-H stretch | Alkene (=C-H) |

| 2800 - 3000 | C-H stretch | Alkane (-C-H) |

| 1650 - 1680 | C=O stretch (Amide I) | Amide |

| 1610 - 1640 | C=C stretch | Alkene |

| 1520 - 1570 | N-H bend (Amide II) | Amide |

| 1110 - 1130 | C-O-C stretch | Ether (Morpholine) |

| 980 - 1000 & 900-920 | =C-H bend (out-of-plane) | Alkene |

Rationale for IR Assignments

-

Amide Group: The amide functionality gives rise to several characteristic bands. A prominent N-H stretching band is expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) will be a strong absorption between 1650 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1520-1570 cm⁻¹.

-

Alkene Group: The C=C double bond stretch will appear as a medium intensity band around 1610-1640 cm⁻¹. The =C-H stretching vibrations are found just above 3000 cm⁻¹, and the out-of-plane =C-H bending vibrations will give rise to characteristic bands in the 900-1000 cm⁻¹ region.

-

Alkyl and Morpholine Groups: The C-H stretching vibrations of the propyl chain and the morpholine ring will appear in the 2800-3000 cm⁻¹ region. A strong, characteristic C-O-C stretching band from the morpholine's ether linkage is expected around 1110-1130 cm⁻¹.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the amide proton.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-